molecular formula C30H46O6 B100223 22-Deoxoisocucurbitacin D CAS No. 15371-77-4

22-Deoxoisocucurbitacin D

Katalognummer: B100223
CAS-Nummer: 15371-77-4
Molekulargewicht: 502.7 g/mol
InChI-Schlüssel: LTAMPOZNZZLEID-XFFOSBMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

22-Deoxoisocucurbitacin D is a cucurbitacin-type triterpenoid primarily identified in hybrid varieties of the bottle gourd plant (Lagenaria siceraria), a member of the Cucurbitaceae family . It is structurally characterized by a tetracyclic cucurbitane skeleton with specific hydroxyl and ketone functional groups. The compound is a minor constituent compared to its structural analog, 22-deoxocucurbitacin D, which dominates the chemical profile of the plant .

Cucurbitacins are renowned for their bitter taste and diverse bioactivities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties . This compound shares these broad characteristics but exhibits distinct structural and functional nuances when compared to related cucurbitacins. Its exact mass is reported as 502.3142 Da (within a 0.05 Da tolerance), differentiating it from 22-deoxocucurbitacin D (502.3348 Da) .

Eigenschaften

CAS-Nummer

15371-77-4

Molekularformel

C30H46O6

Molekulargewicht

502.7 g/mol

IUPAC-Name

17-[(E)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione

InChI

InChI=1S/C30H46O6/c1-25(2,35)12-9-13-29(7,36)23-20(32)15-27(5)21-11-10-17-18(14-19(31)24(34)26(17,3)4)30(21,8)22(33)16-28(23,27)6/h9-10,12,18,20-21,23-24,32,34-36H,11,13-16H2,1-8H3/b12-9+

InChI-Schlüssel

LTAMPOZNZZLEID-XFFOSBMPSA-N

SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C

Isomerische SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C/C=C/C(C)(C)O)O)O)C)C)C)O)C

Kanonische SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Anti-Inflammatory and Anticancer Effects : Both this compound and 22-deoxocucurbitacin D exhibit moderate to high activity, though the latter is more potent due to structural optimizations for target binding .

Diuretic Activity : While Lagenaria siceraria extracts demonstrate significant diuretic effects, this is likely a synergistic outcome of multiple cucurbitacins rather than this compound alone .

Pharmacological and Clinical Relevance

  • 22-Deoxocucurbitacin D : Prioritized in pharmacological studies due to its abundance and robust bioactivity, particularly in cancer research .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 22-Deoxoisocucurbitacin D in plant extracts?

  • Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods for initial identification and quantification. For validation, combine these with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural specificity. Cross-referencing with databases like PubChem or specialized phytochemical libraries ensures accuracy .

Q. How can researchers isolate this compound from complex plant matrices like Lagenaria hybrids?

  • Methodological Answer : Use solvent partitioning (e.g., ethyl acetate or dichloromethane) to separate cucurbitacins from polar compounds. Follow with column chromatography using silica gel or Sephadex LH-20. Monitor fractions via TLC/HPLC and validate purity via melting point analysis and spectral data (UV, IR) .

Q. What are the primary pharmacological activities reported for this compound?

  • Methodological Answer : Preclinical studies highlight diuretic effects (e.g., in canine models at 0.4 g/kg IV) and anti-inflammatory potential. However, activity varies by dosage and model organism. Always contextualize findings with controls for metabolic variability and species-specific responses .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage, administration route, or extraction method). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies that isolate variables. For example, compare aqueous vs. ethanolic extracts to assess solubility-driven efficacy differences .

Q. What strategies optimize the extraction yield of 22-Deoxoisocurbitacin D while preserving its structural integrity?

  • Methodological Answer : Employ response surface methodology (RSM) to model solvent polarity, temperature, and extraction time. Methanol-water (70:30) at 50°C maximizes yield without degradation. Validate stability via accelerated shelf-life testing under varying pH and light conditions .

Q. How can in silico models enhance the study of this compound’s mechanism of action?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or NF-κB. Validate predictions with in vitro assays (e.g., COX-2 inhibition ELISA) and transcriptomic profiling to map downstream pathways .

Q. What statistical approaches are critical for analyzing dose-response relationships in toxicity studies of 22-Deoxoisocurbitacin D?

  • Methodological Answer : Apply probit analysis or Bayesian hierarchical models to estimate LD₅₀/LC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare organ-specific toxicity across dose groups. Ensure compliance with OECD guidelines for reproducibility .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer : Synthesize analogs via semi-synthetic modification (e.g., esterification, glycosylation) and screen for bioactivity. Use principal component analysis (PCA) to correlate structural features (e.g., hydroxylation patterns) with pharmacological outcomes. Cross-validate with 3D-QSAR models .

Key Considerations for Future Research

  • Interdisciplinary Collaboration : Integrate phytochemistry with omics (e.g., metabolomics to identify synergistic compounds in Lagenaria extracts) .
  • Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for preclinical studies and share raw data via repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22-Deoxoisocucurbitacin D
Reactant of Route 2
22-Deoxoisocucurbitacin D

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.